molecular formula C15H11ClN4S B12007051 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007051
M. Wt: 314.8 g/mol
InChI Key: QKKLUASVVJOQNW-LICLKQGHSA-N
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Description

4-((4-CHLOROBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The azomethine group can form hydrogen bonds with enzymes, altering their activity. The thiol group can interact with metal ions, affecting various biochemical pathways. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-chlorobenzylidene moiety imparts unique electronic properties to the compound, enhancing its reactivity and potential biological activity. This makes it distinct from other similar compounds which may have different substituents on the benzylidene group .

Biological Activity

The compound 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol, a derivative of triazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN4S
  • Molecular Weight : 328.82 g/mol
  • CAS Number : 380454-11-5

The compound features a triazole ring with a thiol group and a chlorophenyl substituent, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives of triazole-thiols possess substantial antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Triazole derivatives are recognized for their antitumor effects. The compound has been implicated in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have reported that certain triazole derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating significant potency .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds has also been explored. The presence of the thiol group in the structure enhances its ability to scavenge free radicals and modulate inflammatory pathways. This activity is crucial for conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : It can reduce oxidative stress by scavenging ROS.
  • Cell Cycle Regulation : It affects the expression of proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed superior activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity Assessment : In vitro tests showed that this compound inhibited the proliferation of breast cancer cells (T47D) with an IC50 value of approximately 27.3 µM, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAntitumor Activity (IC50)Anti-inflammatory Activity
This compoundHigh27.3 µM (T47D)Moderate
5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolModerateNot reportedLow
Other Triazole DerivativesVariableVariableVariable

Properties

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4S/c16-13-8-6-11(7-9-13)10-17-20-14(18-19-15(20)21)12-4-2-1-3-5-12/h1-10H,(H,19,21)/b17-10+

InChI Key

QKKLUASVVJOQNW-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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